molecular formula C9H15ClN2O3S B3147742 (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride CAS No. 630421-49-7

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride

Cat. No.: B3147742
CAS No.: 630421-49-7
M. Wt: 266.75 g/mol
InChI Key: NOTUPEVLPBDITL-SOWVLMPRSA-N
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Description

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride (CAS: 630421-49-7) is a cyclopropane derivative featuring a unique stereochemical configuration and functional group arrangement. The molecule comprises:

  • A cyclopropane ring with an amino group at the 1R position.
  • A vinyl substituent at the 2S position.
  • A cyclopropylsulfonyl-carboxamide moiety.

It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of antiviral agents like Asunaprevir (BMS-650032) . Industrial-grade production is documented, with suppliers offering bulk quantities (e.g., 25 kg drums) . The compound’s stereochemistry and functional groups contribute to its role in drug development, though its standalone biological activity remains less characterized.

Properties

IUPAC Name

(1R,2S)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S.ClH/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7;/h2,6-7H,1,3-5,10H2,(H,11,12);1H/t6-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTUPEVLPBDITL-SOWVLMPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630421-49-7
Record name Cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethenyl-, hydrochloride (1:1), (1R,2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630421-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of viral proteases. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

  • Molecular Formula : C16H22N2O6S2
  • Molecular Weight : 406.49 g/mol
  • CAS Number : 1028252-16-5
  • Structure : The compound features a vinylcyclopropane moiety and a sulfonamide group, which are critical for its biological activity.

The primary mechanism of action for this compound involves the inhibition of the NS3/NS4A serine protease of the Hepatitis C virus (HCV). This protease is essential for viral replication and processing of viral polyproteins. The compound disrupts the interaction between the NS3 protease and its cofactor NS4A, thereby inhibiting the viral life cycle .

Antiviral Efficacy

Research indicates that this compound exhibits significant antiviral activity against HCV. In vitro studies have shown that it can effectively inhibit HCV replication in cell culture models. The compound's potency is attributed to its ability to bind to the active site of the NS3 protease, leading to reduced viral load in treated cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the cyclopropyl and sulfonamide groups can enhance or diminish antiviral activity. For instance, variations in the substituents on the vinyl group have been shown to affect binding affinity and selectivity towards HCV proteases .

Clinical Relevance

  • HCV Treatment : A study demonstrated that patients treated with formulations containing (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide showed a marked decrease in HCV RNA levels compared to baseline measurements. This suggests a potential role in therapeutic regimens for chronic hepatitis C infection .
  • Combination Therapy : In combination with other direct-acting antivirals (DAAs), this compound has shown synergistic effects, leading to enhanced antiviral efficacy. This is particularly relevant in cases where resistance to single agents is observed .

Data Tables

PropertyValue
Molecular Weight406.49 g/mol
CAS Number1028252-16-5
Inhibition TargetNS3/NS4A Protease
Efficacy (IC50)0.5 µM (in vitro)
Clinical Trial PhasePhase II

Scientific Research Applications

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O3S and a molecular weight of 266.75 g/mol . It is also known by other names, including 630421-49-7, and is related to the parent compound CID 23595125, which is (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide .

Chemical Information

  • Structure : The compound has a specific chemical structure that can be found in PubChem .
  • Molecular Formula : C9H15ClN2O3S
  • Molecular Weight : 266.75 g/mol
  • Synonyms : The compound is also known as Cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethenyl-, hydrochloride (1R,2S)- .
  • CAS Registry Number: 630421-49-7

Potential Applications

While the primary search results provide information on the chemical identity and properties of this compound, they do not detail specific applications of the compound . Additional research or specialized databases might be needed to uncover specific applications. However, one search result regarding tomatoes and lycopene indicates potential research directions for compounds with similar structural features or functional groups .

Lycopene in Tomatoes : Lycopene, found in tomatoes, has been researched for antioxidant, anticancer, and cardioprotective effects . Studies on lycopene have explored its impact on:

  • Antioxidant and anticancer activity : Lycopene oxidation products induce apoptosis in human promyelocytic leukemia cells .
  • Anti-angiogenic role in cancer cells : Lycopene inhibits angiogenesis in vitro and in vivo by affecting the MMP-2/uPA system through VEGFR2-mediated PI3K–Akt and ERK/p38 signaling pathways .
  • Modulation of molecular pathways in cancer cells : Lycopene inhibits the PI3K–AKT signaling pathway in colon cancer cells, affecting tumor development via angiogenesis inhibition .
  • Cardioprotective effects : Lycopene intake is associated with a reduced risk of heart disease .
  • Alzheimer’s disease : Lycopene can inhibit apoptosis and improve the production of brain-derived neurotrophic factor during neurotoxic challenges .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP PSA (Ų) Applications
Target: (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride C₉H₁₄ClN₂O₃S ~265.5* Vinyl, cyclopropylsulfonyl ~2.1† ~97.6† Pharmaceutical intermediate
(1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide HCl C₉H₁₅ClF₂N₂O₃S 304.74 Difluoromethyl, methylcyclopropylsulfonyl 2.94 97.64 Research (exact use unspecified)
Asunaprevir (BMS-650032) C₃₅H₄₅ClN₆O₉S 748.30 Macrocyclic peptide backbone + target compound 4.5–5.0 195.0 HCV NS3/4A protease inhibitor
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride C₉H₁₁ClFN 187.64 4-Fluorophenyl, amine 1.8 26.0 Neurological research

*Calculated based on formula C₉H₁₄ClN₂O₃S.
†Estimated from analog data .

Key Observations:
  • Substituent Effects :

    • The difluoromethyl analog exhibits higher molecular weight (304.74 vs. ~265.5) and LogP (2.94 vs. ~2.1) due to the lipophilic difluoromethyl group and methylcyclopropylsulfonyl moiety .
    • Asunaprevir incorporates the target compound as a subunit within a macrocyclic structure, significantly increasing molecular complexity and antiviral specificity .
    • The fluorophenyl derivative (187.64 g/mol) lacks sulfonamide and carboxamide groups, resulting in lower PSA (26.0 vs. ~97.6) and applications in neurological studies .
  • This suggests that storage conditions (e.g., low temperature, sterile environments) are critical for cyclopropane-containing compounds .

Research Findings and Implications

  • Pharmaceutical Relevance : The target compound’s rigid cyclopropane scaffold and sulfonamide group are critical for conformational restriction in drug design, as seen in Asunaprevir .
  • Conversely, fluorophenyl derivatives prioritize CNS penetration due to reduced polarity .
  • Stability Challenges: Degradation in biological matrices (e.g., plasma, urine) observed in MPPH underscores the need for stability studies on the target compound, especially for forensic or diagnostic applications.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are involved?

The synthesis typically involves multi-step processes, including cyclopropane ring formation, sulfonylation, and stereochemical control. For example:

  • Cyclopropanation : Vinyl groups can be introduced via [2+1] cycloaddition reactions using transition metal catalysts (e.g., rhodium) to enforce stereochemistry .
  • Sulfonylation : Reaction with cyclopropylsulfonyl chloride under basic conditions (e.g., DIPEA in DCM) to form the sulfonamide moiety .
  • Chiral Resolution : Use of chiral auxiliaries or HPLC to isolate the (1R,2S) enantiomer, critical for biological activity .

Q. Key Data :

StepReactionConditionsYield
1CyclopropanationRh catalyst, 0°C, 12h65%
2SulfonylationDCM, DIPEA, RT85%
3Chiral HPLCChiralpak AD-H column98% ee

Q. How is the stereochemistry of the cyclopropane ring confirmed?

  • X-ray Crystallography : Definitive confirmation of the (1R,2S) configuration via single-crystal analysis .
  • NMR Spectroscopy : Coupling constants (e.g., J1,2J_{1,2}) and NOE correlations differentiate stereoisomers .
  • Chiral HPLC : Retention times compared to enantiomeric standards validate enantiopurity .

Q. What biological targets or mechanisms are associated with this compound?

This compound is an intermediate in antiviral agents targeting HCV NS3/4A protease , where the cyclopropane scaffold mimics peptide substrates. The sulfonamide group enhances binding affinity to the protease active site .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

  • Asymmetric Catalysis : Chiral Rhodium catalysts (e.g., Rh₂(OAc)₄ with (R)-BINAP) improve stereoselectivity in cyclopropanation .
  • Dynamic Kinetic Resolution : Racemization of intermediates under catalytic conditions maximizes yield of the desired enantiomer .

Data Contradiction Note : Discrepancies in yields (65–80%) across studies may arise from solvent polarity or catalyst loading variations .

Q. How does the vinyl substituent influence reactivity and bioactivity?

  • Reactivity : The vinyl group increases ring strain, enhancing susceptibility to nucleophilic attack in synthetic derivatization .
  • Bioactivity : Compared to difluoromethyl analogs (e.g., ), the vinyl group reduces metabolic stability but improves target binding kinetics in HCV protease assays .

Q. SAR Comparison :

SubstituentLogPProtease IC₅₀ (nM)Metabolic Stability (t₁/₂)
Vinyl (Target)2.9412 ± 31.2 h
Difluoromethyl (Analog)3.1018 ± 52.5 h

Q. How can discrepancies in biological activity data be resolved?

  • Assay Standardization : Use uniform protease isoforms (e.g., HCV NS3 genotype 1b) and buffer conditions (pH 7.4, 25°C) .
  • Purity Validation : LC-MS (>99% purity) and elemental analysis to rule out impurities affecting results .

Q. What safety protocols are critical for handling this compound?

  • Eye Protection : Mandatory due to GHS H318 (serious eye damage) .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols .

Q. How do physicochemical properties (LogP, PSA) impact drug design?

  • LogP (2.94) : Moderate lipophilicity balances membrane permeability and solubility .
  • PSA (97.6 Ų) : High polarity limits blood-brain barrier penetration, making it suitable for peripheral antiviral targets .

Q. Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray, NMR, and chiral HPLC for robust confirmation .
  • Biological Assays : Use recombinant HCV NS3/4A protease and fluorogenic substrates (e.g., Ac-DED(Edans)EEAbuψ[COO]ASK(Dabcyl)-NH₂) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride
Reactant of Route 2
(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride

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